molecular formula C9H13BrN2O2 B1611803 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine CAS No. 474708-93-5

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

Cat. No. B1611803
M. Wt: 261.12 g/mol
InChI Key: BKWCRQLPLJHUSY-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine is a chemical compound with the following properties:



  • IUPAC Name : 5-bromo-N-(2,2-dimethoxyethyl)-2-pyridinamine.

  • Molecular Formula : C<sub>8</sub>H<sub>12</sub>BrN<sub>3</sub>O<sub>2</sub>.

  • Molecular Weight : 262.11 g/mol.

  • CAS Number : 885267-37-8.



Molecular Structure Analysis

The molecular structure of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine consists of a pyridine ring with a bromine atom at one position and a dimethoxyethyl group at another. The precise arrangement of atoms can be visualized using molecular modeling software.



Chemical Reactions Analysis

The reactivity of this compound likely involves substitution reactions at the bromine position or reactions with the dimethoxyethyl group. Investigating its behavior under various conditions would provide insights into its chemical reactivity.



Physical And Chemical Properties Analysis


  • Physical Form : Solid.

  • Storage Temperature : Keep in a dark place, sealed, and stored between 2°C and 8°C.

  • Purity : 97%.


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

  • Safety Information : Handle with care and follow proper safety protocols.


Future Directions

Research avenues for 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.


Please note that the information provided here is based on available data, and further scientific investigation is essential for a comprehensive understanding of this compound.


properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-13-9(14-2)6-12-8-4-3-7(10)5-11-8/h3-5,9H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCRQLPLJHUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585987
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

CAS RN

474708-93-5
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 50 g of 2,5-dibromopyridine and 50 mL aminoacetaldehyde dimethyl acetal were heated at 130° C. for 8 hours, an aqueous saturated sodium bicarbonate solution was added thereto, and the reaction mixture was extracted with ethyl acetate. The extract was washed with brine, the organic layer was dried over anhydrous sodium sulfate, the solvent was removed, and the resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexane), to give 23.53 g of the title compound (pale yellow oil).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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